molecular formula C35H24N2O4S B2546479 (E)-3-(3,4-bis(benzyloxy)phenyl)-2-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)acrylonitrile CAS No. 476649-08-8

(E)-3-(3,4-bis(benzyloxy)phenyl)-2-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)acrylonitrile

Cat. No. B2546479
CAS RN: 476649-08-8
M. Wt: 568.65
InChI Key: FEDGIWXWTZSESX-OGLMXYFKSA-N
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Description

“(E)-3-(3,4-bis(benzyloxy)phenyl)-2-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)acrylonitrile” is a chemical compound with the molecular formula C35H24N2O4S and a molecular weight of 568.65 .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 568.65 . Other physical and chemical properties such as melting point, boiling point, and density were not found in the search results.

Scientific Research Applications

Multicomponent Synthesis and Characterization

Multicomponent synthesis techniques utilizing the Knoevenagel reaction have enabled the creation of complex molecules, including thiazole, selenazole, pyran, and pyridine derivatives. These syntheses involve functionally substituted pyridines and fused pyrans containing a 3-[1,3-thi(selen)azol-2-yl]-substituent, demonstrating the versatility of acrylonitrile compounds in constructing diverse molecular architectures (Dyachenko et al., 2019).

Anti-Inflammatory Potential

Novel benzothiazole clubbed chromene derivatives have been synthesized and evaluated for their anti-inflammatory potential. These studies reveal significant anti-inflammatory activity, highlighting the therapeutic applications of acrylonitrile compounds in developing new anti-inflammatory drugs (Gandhi et al., 2018).

Photophysical Applications

Compounds containing acrylonitrile groups have been studied for their photophysical properties, including color change upon the addition of amines. Such studies are crucial for developing new materials with potential applications in sensing and electronic devices (Nakayama et al., 1991).

Antibacterial Activity

Research on coumarine derivatives, including those with acrylonitrile components, has shown moderate to high activity against various bacterial strains. These findings open pathways for utilizing these compounds in designing new antimicrobial agents (Govori et al., 2013).

properties

IUPAC Name

(E)-3-[3,4-bis(phenylmethoxy)phenyl]-2-[4-(2-oxochromen-3-yl)-1,3-thiazol-2-yl]prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H24N2O4S/c36-20-28(34-37-30(23-42-34)29-19-27-13-7-8-14-31(27)41-35(29)38)17-26-15-16-32(39-21-24-9-3-1-4-10-24)33(18-26)40-22-25-11-5-2-6-12-25/h1-19,23H,21-22H2/b28-17+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEDGIWXWTZSESX-OGLMXYFKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=C(C=C(C=C2)C=C(C#N)C3=NC(=CS3)C4=CC5=CC=CC=C5OC4=O)OCC6=CC=CC=C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)COC2=C(C=C(C=C2)/C=C(\C#N)/C3=NC(=CS3)C4=CC5=CC=CC=C5OC4=O)OCC6=CC=CC=C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H24N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

568.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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